molecular formula C9H21BO6 B7824925 Tris(2-methoxyethyl)borate CAS No. 98958-21-5

Tris(2-methoxyethyl)borate

Cat. No. B7824925
CAS RN: 98958-21-5
M. Wt: 236.07 g/mol
InChI Key: IYGPXXORQKFXCZ-UHFFFAOYSA-N
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Description

“Tris(2-methoxyethyl)borate” is a chemical compound with the molecular formula C15H33BO9 . It is also known by other names such as "Ethanol, 2-(2-methoxyethoxy)-, triester with boric acid (H3BO3)" .


Molecular Structure Analysis

The molecular structure of “Tris(2-methoxyethyl)borate” consists of a boron atom bonded to three 2-methoxyethyl groups . The average mass of the molecule is 368.228 Da and the monoisotopic mass is 368.221771 Da .


Physical And Chemical Properties Analysis

“Tris(2-methoxyethyl)borate” has a density of 1.0±0.1 g/cm³ . Its boiling point is 379.8±42.0 °C at 760 mmHg . The compound has 9 hydrogen bond acceptors and 21 freely rotating bonds . Its polar surface area is 83 Ų and its molar volume is 355.3±3.0 cm³ .

Scientific Research Applications

1. Electrolyte Stability and Conductivity

Tris(methoxy diethylene glycol) borate (TMDGB) impacts the coordination structure between ethylene carbonate solvents and ClO4− anions, enhancing the dissociation degree of lithium salts and lithium ion transference number. However, it decreases the ionic conductivity of ethylene carbonate-based electrolyte solutions due to anion trapping. TMDGB also improves the electrochemical stability of gel polymer electrolytes in lithium-ion batteries (Choi, Ryu, & Park, 2008).

2. Cathode/Electrolyte Interface Improvement

Tris(trimethylsilyl)borate (TMSB) as an electrolyte additive improves the interfacial stability between high voltage lithium-rich oxide cathodes and carbonate-based electrolytes in lithium-ion batteries. It enhances cyclic performance and capacity retention, attributed to the formation of a protective film by TMSB (Li et al., 2015).

3. Polymer Synthesis

Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] acts as a mild and general reagent for the formation of various imines by condensing amides or amines with carbonyl compounds. This process is operationally simple and effective at room temperature (Reeves et al., 2015).

4. Lithium Ion Battery Electrolyte Solvent

Tris(methoxy polyethylenglycol) borate ester (B-PEG) as an electrolyte solvent for lithium-ion batteries shows poor electrochemical stability, leading to rapid degradation with cycling. However, adding aluminum phosphate (AlPO4) powder into the electrolyte significantly improves cell capabilities (Kaneko et al., 2007).

5. Virtual Screening for Battery Additives

Borate derivatives, including Tris (trimethylsilyl) borate (TMSB), are suggested as high-performance additives in lithium-ion batteries, based on computational studies. These derivatives improve cycle performance and are efficient cathode electrolyte interphase-forming additives (Han et al., 2014).

6. Tribological Performance in Lubricants

Borate esters, like tris (4-dodecylphenyl) borate, used as anti-wear and extreme pressure additives in rapeseed oil, form protective films at rubbed surfaces. These films are based on B2O3 and/or BN, significantly enhancing wear resistance (Yan et al., 2014).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Tris(2-methoxyethyl)borate" . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

A paper titled “Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries” discusses the use of a fluorinated borate ester solvent in lithium metal batteries . This suggests potential future applications of “Tris(2-methoxyethyl)borate” and similar compounds in the field of energy storage .

properties

IUPAC Name

tris(2-methoxyethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPXXORQKFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCOC)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75915-45-6
Record name Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75915-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2065834
Record name Ethanol, 2-methoxy-, triester with boric acid (H3BO3)
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Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14983-42-7, 98958-21-5
Record name Tris(2-methoxyethyl) borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14983-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014983427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-methoxy-, triester with boric acid (H3BO3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methoxyethyl) orthoborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Boron methoxyethoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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